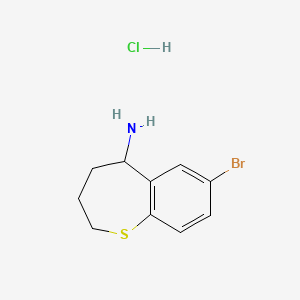

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride" is a brominated heterocyclic amine, which is part of a class of compounds that have garnered interest due to their potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated heterocyclic compounds, their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

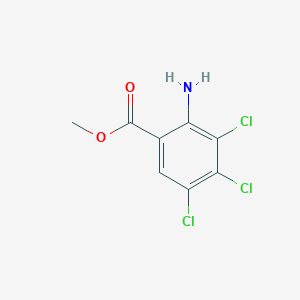

The synthesis of brominated heterocyclic compounds often involves multi-step reactions, starting from various brominated precursors. For instance, the synthesis of 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione was achieved by reacting 5-bromo-2-nitro-1,4-benzoquinone with methyl thioglycolate, followed by reductive cyclization and oxidation . Similarly, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines involved the condensation and oxidative cyclization of 2-amino-5-bromo/3,4-dimethylbenzenethiol with γ-diketones . These methods highlight the importance of brominated intermediates and the use of oxidative steps in the synthesis of brominated heterocycles.

Molecular Structure Analysis

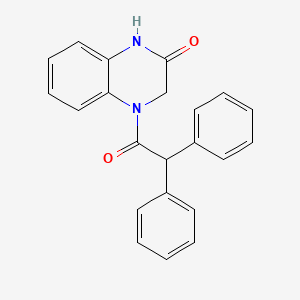

The molecular structure of brominated heterocycles can be complex and is often confirmed by X-ray crystallography. For example, the crystal structures of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and its hexyl derivative were determined, revealing different molecular forms and conformational changes due to proton migration . The crystal structure of a 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one was also elucidated, showing chains of molecules linked by hydrogen bonds .

Chemical Reactions Analysis

Brominated heterocycles can undergo various chemical reactions, including rearrangements and hydrolysis. For instance, a novel brominated tetracyclo compound was synthesized and shown to rearrange with primary amines . Basic hydrolysis of a brominated benzodiazepine derivative led to the formation of hydroxy, methoxycarbonylmethyl, and carboxymethyl derivatives . These reactions demonstrate the reactivity of brominated heterocycles and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The presence of bromine can lead to significant changes in the compound's reactivity and interactions. For example, the alkylation of a brominated benzodiazepine with various alkyl tosylates resulted in different products depending on the alkyl chain length, showcasing the influence of substituents on the properties of the molecule . The crystal structure of a benzo[b][1,4]thiazepin derivative indicated that an intramolecular hydrogen bond stabilizes the crystal structure, which is an important aspect of the compound's physical properties .

Scientific Research Applications

Crystal Structures and Molecular Interactions

The synthesis of compounds related to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride and their crystal structures have been explored. Studies show that changes in the molecular structure of these compounds significantly influence their conformation and assembly modes in the crystal. For instance, Kravtsov et al. (2012) elucidated the crystal structures of derivatives of this compound, highlighting variations in molecular forms due to proton migration, impacting the central molecular fragment's conformation and intermolecular interactions (Kravtsov et al., 2012).

Receptor Binding Affinity

The 7-Bromo derivative and its related compounds have been studied for their affinity to certain receptors, such as the D1 dopamine receptor. Neumeyer et al. (1991) synthesized a series of these compounds, evaluating their affinity for the D1 receptor and finding that the 6-bromo derivatives have similar affinities to their 6-chloro counterparts (Neumeyer et al., 1991).

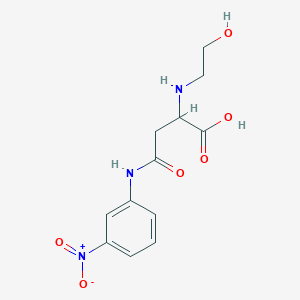

Synthesis and Antibacterial Activity

A series of novel derivatives of this compound were synthesized by Ranganatha et al. (2018), demonstrating significant antimicrobial activity against various pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antibacterial and antifungal agents (Ranganatha et al., 2018).

Central Nervous System Activity

Some derivatives of this compound have been shown to exhibit activity on the central nervous system. A study by Huckle et al. (1971) prepared several compounds in this series and found that they exhibited varying degrees of CNS activity in mice (Huckle et al., 1971).

Catalytic Synthesis Applications

The compound and its derivatives have been used in catalytic synthesis applications. For example, Liu et al. (2003) described the palladium-catalyzed amination of a related compound as a safe and practical alternative for synthesizing amino derivatives, demonstrating its utility in organic synthesis (Liu et al., 2003).

Cytotoxic Activity Against Tumor Cells

Benzothiepins, closely related to this compound, have been evaluated for their cytotoxic activity against human oral tumor cell lines. Sugita et al. (2001) found that these compounds exhibited higher cytotoxicity against tumor cells compared to normal cells, suggesting their potential use in cancer therapy (Sugita et al., 2001).

Safety and Hazards

properties

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFZMYNWQIWKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol](/img/structure/B3002101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B3002103.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)